
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate is an organic compound that belongs to the class of methacrylic acid esters. This compound is characterized by the presence of a methacrylic acid moiety esterified with a phenyl group substituted with a methoxy group and an allyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester typically involves the esterification of methacrylic acid with 2-methoxy-4-(2-propenyl)phenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: It is used in the development of bioactive compounds and drug delivery systems.
Medicine: It is investigated for its potential use in medical adhesives and coatings for medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester involves its ability to undergo polymerization and form cross-linked networks. The methacrylic acid moiety allows for free radical polymerization, while the phenyl ester group provides rigidity and stability to the polymer structure. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
- Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester
- 2-Propenoic acid, 2-methyl-, 2-propenyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
Uniqueness
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate is unique due to the presence of both methoxy and allyl groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and physical properties, making it suitable for specialized applications in polymer chemistry and materials science.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-5-6-11-7-8-12(13(9-11)16-4)17-14(15)10(2)3/h5,7-9H,1-2,6H2,3-4H3 |
InChI Key |
XMPPFJMRFAHQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1)CC=C)OC |
Synonyms |
EgMA cpd eugenyl methacrylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


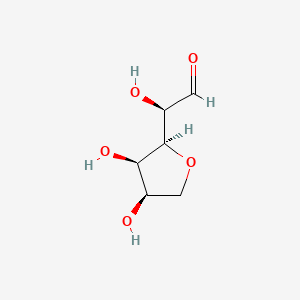
![(Z)-7-[(1R,2R,3S,4S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1256876.png)
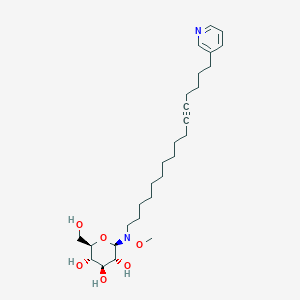
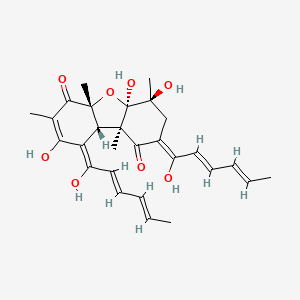
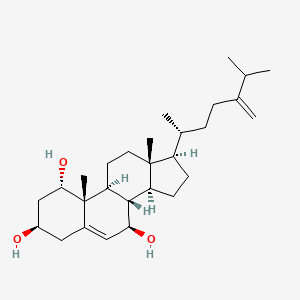


![[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1256891.png)
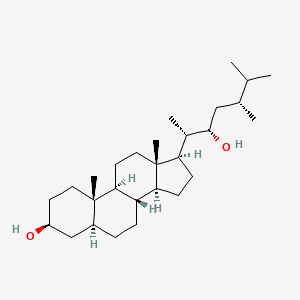
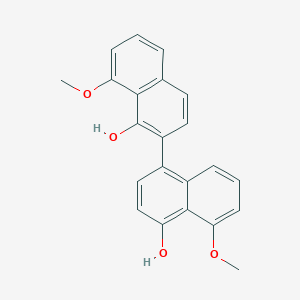
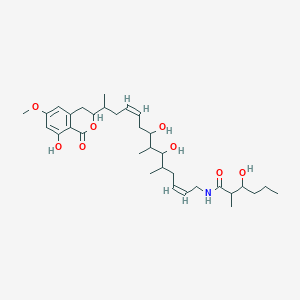

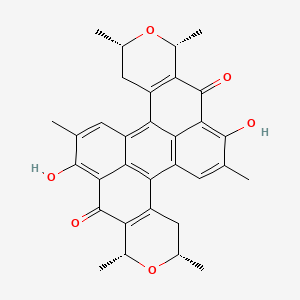
![2-(2,6-dimethyl-4-morpholinyl)-N-[5-[6-(4-morpholinyl)-4-oxo-2-pyranyl]-9H-thioxanthen-2-yl]acetamide](/img/structure/B1256898.png)
